molecular formula C7H3F11O B14514455 (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene CAS No. 62949-64-8

(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene

Cat. No.: B14514455
CAS No.: 62949-64-8
M. Wt: 312.08 g/mol
InChI Key: AXAYXKXNUQHQFZ-IHWYPQMZSA-N
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Description

(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-methoxyhex-1-ene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene can undergo various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is highly electronegative, making it susceptible to nucleophilic attack.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond can be reduced using hydrogenation catalysts to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature.

Major Products

    Nucleophilic Substitution: Formation of substituted methoxyhexenes.

    Oxidation: Formation of methoxyhexanal or methoxyhexanoic acid.

    Reduction: Formation of 1-methoxyhexane.

Scientific Research Applications

(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its unique fluorine content, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene depends on its application. In biological systems, its fluorinated structure may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The compound’s high electronegativity and stability can influence molecular pathways by modifying the electronic environment of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.

    (1E)-1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-methoxyhex-1-ene: Contains an additional fluorine atom, which may enhance its chemical resistance and stability.

Uniqueness

(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is unique due to its combination of a methoxy group and multiple fluorine atoms. This structure imparts a balance of polarity and hydrophobicity, making it versatile for various applications. Its stability and resistance to degradation also make it a valuable compound for long-term applications in harsh environments.

Properties

CAS No.

62949-64-8

Molecular Formula

C7H3F11O

Molecular Weight

312.08 g/mol

IUPAC Name

(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhex-1-ene

InChI

InChI=1S/C7H3F11O/c1-19-3(9)2(8)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3/b3-2-

InChI Key

AXAYXKXNUQHQFZ-IHWYPQMZSA-N

Isomeric SMILES

CO/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F

Canonical SMILES

COC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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